molecular formula C13H16N2O2 B12846805 Tert-butyl 4-methyl-1H-indazole-1-carboxylate

Tert-butyl 4-methyl-1H-indazole-1-carboxylate

Cat. No.: B12846805
M. Wt: 232.28 g/mol
InChI Key: FTOUQRICHJEGGA-UHFFFAOYSA-N
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Description

tert-Butyl 4-methyl-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core substituted with a methyl group at the 4-position and a tert-butyl carboxylate ester at the 1-position. Indazole, a bicyclic aromatic system comprising a benzene ring fused with a pyrazole ring, confers unique electronic and steric properties. The tert-butyl carboxylate group serves as a protective moiety for the indazole nitrogen, enhancing stability during synthetic processes. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl 4-methylindazole-1-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-9-6-5-7-11-10(9)8-14-15(11)12(16)17-13(2,3)4/h5-8H,1-4H3

InChI Key

FTOUQRICHJEGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NN(C2=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methyl-1H-indazole-1-carboxylate typically involves the following steps:

  • Formation of the Indazole Core: : The indazole core can be synthesized through various methods, such as the Fischer indole synthesis or the Japp-Klingemann reaction. For instance, starting from 4-methylphenylhydrazine and ethyl acetoacetate, the indazole ring can be formed under acidic conditions.

  • Esterification: : The carboxylate group is introduced by reacting the indazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction typically occurs at room temperature and yields this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Tert-butyl 4-methyl-1H-indazole-1-carboxylate can undergo oxidation reactions, typically at the methyl group, to form corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : The compound can be reduced at the carboxylate group to form the corresponding alcohol. Lithium aluminum hydride is a common reducing agent used for this purpose.

  • Substitution: : Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 3 and 5. Halogenation, nitration, and sulfonation are typical substitution reactions facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

  • Oxidation

Biological Activity

Tert-butyl 4-methyl-1H-indazole-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O2C_{12}H_{15}N_{3}O_{2}, with a molecular weight of approximately 221.27 g/mol. The compound features an indazole ring, which is known for its diverse pharmacological properties, making it a valuable scaffold in drug development.

Biological Activity

Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indazole moiety can engage in π-π interactions and hydrogen bonding, influencing the compound's reactivity and binding affinity in biological systems. The carboxylate group may also facilitate interactions with nucleophilic sites on target molecules, leading to modulation of their activity .

Therapeutic Potential:
Research indicates that compounds similar to this compound exhibit anti-inflammatory and anticancer properties. For instance, indazole derivatives have shown effectiveness against neurodegenerative diseases and infectious disorders . These therapeutic potentials are largely due to their ability to inhibit specific pathways involved in disease progression.

Case Studies

  • Anti-Cancer Activity:
    A study demonstrated that indazole derivatives, including this compound, exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation .
  • Neuroprotective Effects:
    Another investigation highlighted the neuroprotective properties of related indazole compounds, suggesting their potential use in treating neurodegenerative conditions by protecting dopaminergic neurons from degeneration .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

Compound NameBiological ActivityReference
This compoundAnti-inflammatory, anticancer
Tert-butyl 3-amino-5-bromo-1H-indazoleAntimicrobial, anti-inflammatory
Tert-butyl 4-(bromomethyl)-1H-indazoleEnzyme inhibition

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 4-methyl-1H-indazole-1-carboxylate is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its derivatives are being investigated for their potential to target neurological disorders, such as Alzheimer's and Parkinson's disease. The compound's structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study: Neurological Drug Development

Recent studies have shown that modifications of indazole derivatives, including this compound, exhibit promising neuroprotective effects. Researchers have synthesized various analogs to evaluate their efficacy in inhibiting neuroinflammation and promoting neuronal survival in vitro .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and receptor binding mechanisms. Its ability to interact with specific proteins makes it a candidate for elucidating complex biological pathways.

Application in Enzyme Studies

The compound has been employed in studies aimed at understanding the inhibition of key enzymes involved in metabolic pathways. For instance, researchers have utilized it to investigate the inhibition kinetics of certain kinases that play critical roles in cancer progression .

Material Science

This compound is also explored for its potential applications in material science. Its chemical properties allow it to be used in the development of advanced materials, such as polymers with tailored characteristics for industrial applications.

Development of Polymers

Investigations into the use of this compound in polymer synthesis have revealed its capability to enhance thermal stability and mechanical strength. These properties make it suitable for applications in coatings and composites that require durability under harsh conditions .

Agricultural Chemistry

In agricultural chemistry, this compound is studied for its role in developing agrochemicals aimed at improving crop protection and yield. The compound's efficacy against pests and diseases can contribute to sustainable agricultural practices.

Research on Agrochemical Formulations

Field trials have demonstrated that formulations containing this compound exhibit increased resistance to fungal pathogens, thereby reducing reliance on conventional pesticides. This aligns with current trends towards environmentally friendly agricultural solutions .

Analytical Chemistry

This compound is frequently employed in analytical chemistry for the detection and quantification of various compounds within complex mixtures. Its stability and solubility make it an ideal candidate for use in chromatography and mass spectrometry.

Use in Detection Techniques

The compound has been integrated into analytical methods to improve the sensitivity and specificity of detecting trace levels of contaminants in environmental samples .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of tert-butyl 4-methyl-1H-indazole-1-carboxylate with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties
This compound C₁₃H₁₆N₂O₂ 248.28 4-methyl, indazole core Pharmaceutical intermediate
tert-Butyl 4-methyl-1H-imidazole-1-carboxylate C₉H₁₄N₂O₂ 182.22 4-methyl, imidazole core Protecting group, synthesis
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate C₁₃H₁₅BrN₂O₂ 319.18 4-bromomethyl, benzoimidazole Site for functionalization
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate C₉H₁₂N₂O₃ 196.20 4-formyl, imidazole core Reactive for conjugation
Key Observations:
  • Core Heterocycle : Indazole derivatives (e.g., the target compound) exhibit greater aromaticity and planarity compared to imidazole analogs, enhancing π-π stacking interactions in biological systems.
  • Bromomethyl () and formyl () groups introduce reactivity for further derivatization, unlike the inert methyl group. Hydroxymethyl () and amino () substituents enable hydrogen bonding or conjugation, altering solubility and bioactivity.

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